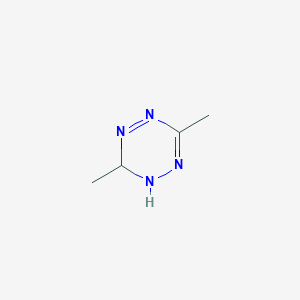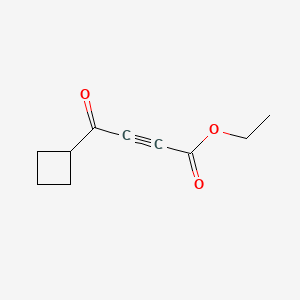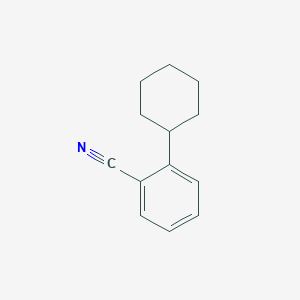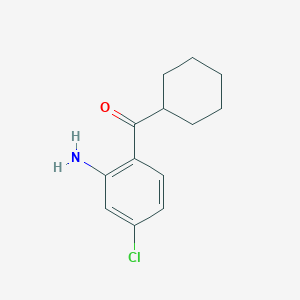
3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine is a heterocyclic compound with the molecular formula C₄H₆N₄. It belongs to the class of tetrazines, which are known for their unique chemical properties and applications in various fields. This compound is characterized by its symmetrical structure and the presence of two methyl groups at the 3 and 6 positions of the tetrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine typically involves the reaction of hydrazine derivatives with nitriles or amidines. One common method is the cyclization of 3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine using appropriate reagents and conditions . The reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazine oxides.
Reduction: Reduction reactions can convert it into dihydrotetrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrazines, dihydrotetrazines, and tetrazine oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Biology: The compound is utilized in bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine involves its ability to participate in inverse electron demand Diels-Alder (IEDDA) reactions. This reaction mechanism allows it to form stable adducts with various dienophiles, making it useful in bioconjugation and material science . The molecular targets and pathways involved in its action are primarily related to its reactivity with electron-rich species.
Comparison with Similar Compounds
- 3,6-Diphenyl-1,2,4,5-tetrazine
- 3,6-Dichloro-1,2,4,5-tetrazine
- 3,6-Dimethyl-1,2,4,5-tetrazine
Comparison: Compared to other tetrazines, 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine is unique due to its symmetrical structure and the presence of methyl groups, which influence its reactivity and stability. Its ability to undergo IEDDA reactions efficiently makes it a valuable compound in various applications, distinguishing it from other tetrazine derivatives .
Properties
CAS No. |
13717-81-2 |
|---|---|
Molecular Formula |
C4H8N4 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3,6-dimethyl-1,6-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C4H8N4/c1-3-5-7-4(2)8-6-3/h3,5H,1-2H3 |
InChI Key |
LKQNEFXKCOFFCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1NN=C(N=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)







![4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13943556.png)


![4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine](/img/structure/B13943571.png)

